1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
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Overview
Description
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, a pyrrolidinyl group, and a propanol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent (e.g., bromine or chlorine) to form the tert-butylphenoxy halide.
Nucleophilic substitution: The tert-butylphenoxy halide is then reacted with a suitable nucleophile, such as pyrrolidine, under basic conditions to form the desired intermediate.
Reduction and hydrolysis: The intermediate is subjected to reduction (e.g., using lithium aluminum hydride) to form the corresponding alcohol, followed by hydrolysis to obtain the final product.
Formation of the hydrochloride salt: The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be compared with other similar compounds, such as:
1-(2-tert-butylphenoxy)-3-(1-morpholinyl)-2-propanol hydrochloride: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group, which may result in different biological activities and chemical properties.
1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride: Contains a piperidinyl group, potentially leading to variations in its pharmacological profile and reactivity.
1-(2-tert-butylphenoxy)-3-(1-azepanyl)-2-propanol hydrochloride: Features an azepanyl group, which may confer unique properties and applications.
Properties
IUPAC Name |
1-(2-tert-butylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)15-8-4-5-9-16(15)20-13-14(19)12-18-10-6-7-11-18;/h4-5,8-9,14,19H,6-7,10-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGYFXDTIKEAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471916-80-0 |
Source
|
Record name | 1-Pyrrolidineethanol, α-[[2-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471916-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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